1,2,3,4-Tetrahydroquinoxaline
Overview
Description
1,2,3,4-Tetrahydroquinoxaline derivatives are structural features present in many natural products and synthetic compounds with potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The tetrahydroquinoxaline moiety is particularly interesting due to its diverse chemical reactivity and the ability to interact with biological targets .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives has been achieved through various methods. One efficient approach involves a domino reaction catalyzed by indium chloride in water, which allows for the synthesis of various tetrahydroquinoline derivatives with high cis selectivity . Another method includes a reductive conjugate addition nitro-Mannich reaction, which yields complex 1,2,3,4-tetrahydroquinoxalines with excellent diastereoselectivity . Additionally, dual nucleophilic aromatic substitution (SNAr) reactions have been employed for the direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines . These synthetic strategies highlight the versatility and efficiency of modern organic synthesis in constructing such complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoxaline derivatives can be quite diverse, depending on the substituents and the synthetic route employed. For instance, the metal complexation study of chiral 1,2,3,4-tetrahydroquinoxaline macrocycles revealed that the binding properties of the metal were dependent on the structure of the polyaza-macrocycles . The detailed investigation of their UV-visible spectra and interpretation with the help of TD-DFT and frontier molecular orbital calculations provided insights into their electronic structure .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoxaline derivatives can undergo various chemical reactions, which are essential for further functionalization and application of these compounds. For example, the Mitsunobu reaction has been used to synthesize chiral macrocycles derived from 1,2,3,4-tetrahydroquinoxaline . The reductive conjugate addition nitro-Mannich reaction is another key transformation that allows for the construction of highly substituted 1,2,3,4-tetrahydroquinoxalines . These reactions demonstrate the chemical reactivity and the potential for creating a wide array of derivatives from the tetrahydroquinoxaline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoxaline derivatives are influenced by their molecular structure. For instance, a new heterocyclic derivative combining baicalein and 1,2-diphenylethylenediamine moieties exhibited good photoluminescent properties and the ability to detect trace amounts of nitroaromatics . The study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives revealed a tautomeric mixture of unsaturated and saturated esters in solution, which is significant for understanding their reactivity and interactions . These properties are crucial for the development of new materials and pharmaceuticals based on the tetrahydroquinoxaline core.
Scientific Research Applications
Fluorescence-based Detection
1,2,3,4-Tetrahydroquinoxaline derivatives have been explored for their fluorescence properties. A study by Fu et al. (2018) discussed a derivative compound obtained from 1,2,3,4-tetrahydroquinoxaline, which demonstrated the ability to detect trace amounts of nitroaromatics such as nitrobenzene and nitrotoluenes through fluorescence-based detection (Fu et al., 2018).
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKYAIEVBUXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063048 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoxaline | |
CAS RN |
3476-89-9 | |
Record name | 1,2,3,4-Tetrahydroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3476-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48945 | |
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Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAHYDROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U54P549YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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